4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide
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Overview
Description
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide is a synthetic organic compound that belongs to the phthalazinone family This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a methyl group at the 3-position and a propylbenzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide typically involves the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core.
Substitution at the 3-Position:
Attachment of the Propylbenzamide Moiety: The final step involves the coupling of the phthalazinone core with propylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted benzamides .
Scientific Research Applications
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]-N-(1-phenylethyl)acetamide
- (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid
Uniqueness
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both the phthalazinone core and the propylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
799262-32-1 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3-methyl-4-oxophthalazin-1-yl)-N-propylbenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-12-20-18(23)14-10-8-13(9-11-14)17-15-6-4-5-7-16(15)19(24)22(2)21-17/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI Key |
HXQVSKFLYOKLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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